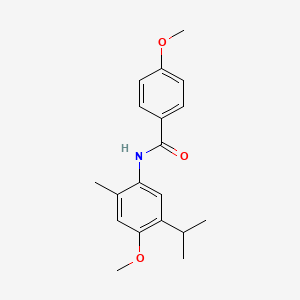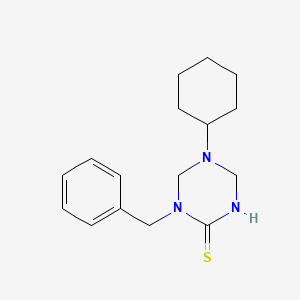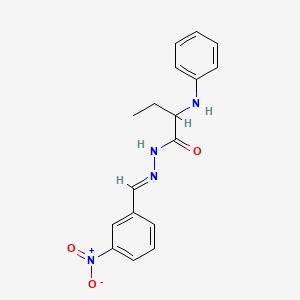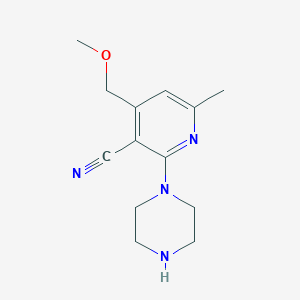![molecular formula C20H17BrN2O B5857993 N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide, also known as BENA, is a hydrazone compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects through the induction of apoptosis in cancer cells. Additionally, this compound has been reported to exhibit potent anti-oxidant activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits potent anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit potent anti-oxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
実験室実験の利点と制限
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide has several advantages and limitations for laboratory experiments. One of the main advantages is its high selectivity and sensitivity towards metal ions, which makes it an ideal fluorescent probe for the detection of metal ions. Additionally, this compound exhibits potent cytotoxic activity against cancer cell lines, which makes it a promising candidate for the development of anti-cancer agents. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for the study of N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide. One of the main directions is the further investigation of its anti-cancer properties and its potential use as an anti-cancer agent. Additionally, the development of new synthesis methods for this compound may lead to improved yields and purity. Furthermore, the development of new fluorescent probes based on the structure of this compound may lead to the discovery of new metal ion sensors.
合成法
The synthesis of N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide has been reported through various methods. One of the most common methods involves the reaction of 2-acetylnaphthalene with hydrazine hydrate in the presence of acetic acid to form 2-(1-naphthyl)acetohydrazide. The resulting compound is then reacted with 4-bromobenzaldehyde in the presence of ethanol to form this compound. This method has been reported to yield the compound in good yield and purity.
科学的研究の応用
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. This compound has been reported to exhibit high selectivity and sensitivity towards various metal ions, including Fe3+, Cu2+, and Hg2+. Additionally, this compound has been studied for its potential use as an anti-cancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c1-14(15-9-11-18(21)12-10-15)22-23-20(24)13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13H2,1H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGNQMEIJZOIJ-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)


![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)

![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)
![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)

![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)

![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)